Cas no 82958-44-9 (11-O-Galloylbergenin)

11-O-Galloylbergenin structure
11-O-Galloylbergenin structure
Product Name:11-O-Galloylbergenin
CAS No:82958-44-9
MF:C21H20O13
MW:480.375707626343
CID:1080609
PubChem ID:56680102
Update Time:2024-10-27

11-O-Galloylbergenin Chemical and Physical Properties

Names and Identifiers

    • 11-O-Galloylbergenin
    • [ "" ]
    • Benzoic acid, 3,4,5-trihydroxy-, (2,3,4,4a,6,10b-hexahydro-3,4,8,10-tetrahydroxy-9-methoxy-6-oxopyrano[3,2-c][2]benzopyran-2-yl)methyl ester, [2R-(2α,3β,4α,4aα,10bβ)]- (ZCI)
    • Pyrano[3,2-c][2]benzopyran, benzoic acid deriv. (ZCI)
    • (3,4,8,10-tetrahydroxy-9-methoxy-6-oxo-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-2-yl)methyl 3,4,5-trihydroxybenzoate
    • [(2R,3S,4S,4aR,10bS)-3,4,8,10-tetrahydroxy-9-methoxy-6-oxo-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-2-yl]methyl 3,4,5-trihydroxybenzoate
    • 82958-44-9
    • CHEBI:81153
    • Q27155108
    • C17520
    • AKOS032949046
    • CS-0016259
    • HY-N1023
    • CHEMBL1808739
    • BDBM50349520
    • AKOS040756354
    • DTXSID101315277
    • FS-8773
    • {5,6,12,14-tetrahydroxy-13-methoxy-9-oxo-3,8-dioxatricyclo[8.4.0.0,]tetradeca-1(14),10,12-trien-4-yl}methyl 3,4,5-trihydroxybenzoic acid
    • DA-49072
    • [(2S,4R,5S,6S,7R)-5,6,12,14-tetrahydroxy-13-methoxy-9-oxo-3,8-dioxatricyclo[8.4.0.0(2),?]tetradeca-1(10),11,13-trien-4-yl]methyl 3,4,5-trihydroxybenzoate
    • (5,6,12,14-tetrahydroxy-13-methoxy-9-oxo-3,8-dioxatricyclo(8.4.0.0,)tetradeca-1(14),10,12-trien-4-yl)methyl 3,4,5-trihydroxybenzoic acid
    • Inchi: 1S/C21H20O13/c1-31-17-10(24)4-7-12(15(17)27)18-19(34-21(7)30)16(28)14(26)11(33-18)5-32-20(29)6-2-8(22)13(25)9(23)3-6/h2-4,11,14,16,18-19,22-28H,5H2,1H3/t11-,14-,16+,18+,19-/m1/s1
    • InChI Key: CDRRULDABVKKHU-YQBPHPIXSA-N
    • SMILES: OC1C(OC)=C(O)C=C2C=1[C@@H]1O[C@H](COC(C3C=C(O)C(O)=C(O)C=3)=O)[C@@H](O)[C@H](O)[C@H]1OC2=O

Computed Properties

  • Exact Mass: 480.09000
  • Monoisotopic Mass: 480.09039069g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 7
  • Hydrogen Bond Acceptor Count: 13
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 5
  • Complexity: 751
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.4
  • Topological Polar Surface Area: 213Ų

Experimental Properties

  • Color/Form: Powder
  • Density: 1.713±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 269 ºC
  • Boiling Point: 887.5±65.0 °C at 760 mmHg
  • Flash Point: 311.3±27.8 °C
  • Solubility: Slightly soluble (4.6 g/l) (25 º C),
  • PSA: 212.67000
  • LogP: -0.21910
  • Vapor Pressure: 0.0±0.3 mmHg at 25°C

11-O-Galloylbergenin Security Information

11-O-Galloylbergenin Pricemore >>

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11-O-Galloylbergenin Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ,  Dichloromethane
Reference
Synthesis and antiglycation potentials of bergenin derivatives
Kumar, T. Vijaya; et al, Bioorganic & Medicinal Chemistry Letters, 2011, 21(16), 4928-4931

Production Method 2

Reaction Conditions
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ,  Pyridine ;  0 °C; 12 h, rt
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ,  Dichloromethane
Reference
Synthesis and antiglycation potentials of bergenin derivatives
Kumar, T. Vijaya; et al, Bioorganic & Medicinal Chemistry Letters, 2011, 21(16), 4928-4931

Production Method 3

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ,  Dimethylformamide
2.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ,  Pyridine ;  0 °C; 12 h, rt
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ,  Dichloromethane
Reference
Synthesis and antiglycation potentials of bergenin derivatives
Kumar, T. Vijaya; et al, Bioorganic & Medicinal Chemistry Letters, 2011, 21(16), 4928-4931

11-O-Galloylbergenin Raw materials

11-O-Galloylbergenin Preparation Products

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